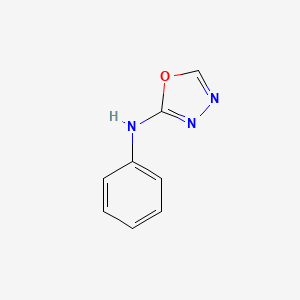

N-Phenyl-1,3,4-oxadiazol-2-amine

説明

Significance of 1,3,4-Oxadiazole (B1194373) Scaffolds in Organic Synthesis and Advanced Materials Research

The 1,3,4-oxadiazole ring is a privileged scaffold in organic synthesis and medicinal chemistry due to its versatile biological activities. bohrium.comacs.orgopenmedicinalchemistryjournal.com This structural motif is a bioisostere of amide and ester groups, meaning it can replace these groups in a molecule without significantly altering its biological activity, often leading to improved metabolic stability and pharmacokinetic properties. ijprajournal.comnih.gov The synthesis of 1,3,4-oxadiazole derivatives is a focal point of research, with numerous methods developed for their preparation. These include the cyclization of diacylhydrazines, oxidative cyclization of acylhydrazones, and reactions involving thiosemicarbazides. acs.orgmdpi.com

In the realm of advanced materials, polymers containing 1,3,4-oxadiazole rings are valued for their high thermal stability, strength, and unique optical and dielectric properties. researchgate.net These characteristics make them suitable for applications in engineering and as high-performance polymers. researchgate.net The structural symmetry and thermal unreactivity of the 1,3,4-oxadiazole ring contribute to the stability of these materials. researchgate.net Furthermore, their fluorescent properties have led to their use in the development of fluorescent dyes and sensors. solubilityofthings.commdpi.com

Scope of Research on N-Phenyl-1,3,4-oxadiazol-2-amine and its Analogues

Research on this compound and its analogues is extensive, driven by their wide range of potential applications. Scientists have synthesized and investigated numerous derivatives by modifying the substituents on both the phenyl ring and the 1,3,4-oxadiazole core. These modifications aim to enhance specific properties, such as biological activity or material characteristics.

A significant area of investigation is their pharmacological potential. Analogues of this compound have been studied for their antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. bohrium.comontosight.aiajrconline.org For instance, certain derivatives have shown promising results against various cancer cell lines. nih.govtandfonline.com The structural flexibility of the 1,3,4-oxadiazole scaffold allows for the rational design of new derivatives with potentially improved efficacy and selectivity for various biological targets. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

The synthesis of these analogues often involves multi-step reaction sequences. A common approach is the cyclization of a substituted phenyl semicarbazide (B1199961) or the reaction of an appropriate hydrazine (B178648) derivative with a cyclizing agent. nih.govjchemrev.com The characterization of these new compounds relies on various analytical techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, to confirm their chemical structures.

Below is a table summarizing some of the research findings on this compound analogues:

| Analogue | Research Focus | Key Findings | Citation |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Anticancer Activity | Showed maximum anticancer activity in a study. | nih.gov |

| 5-(4-Nitrophenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine | Anticancer Activity | Demonstrated substantial anticancer activity against several cancer cell lines. | tandfonline.com |

| 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine | Anticancer Activity | Showed promising anticancer activity against various cancer cell lines. | tandfonline.com |

| 5-((2,4-dichlorophenoxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine | Biological Activities | Investigated for potential antimicrobial, antifungal, anti-inflammatory, and anticancer properties. | ontosight.ai |

This ongoing research highlights the importance of this compound as a foundational structure for the development of new molecules with diverse and valuable applications.

Structure

3D Structure

特性

CAS番号 |

1750-80-7 |

|---|---|

分子式 |

C8H7N3O |

分子量 |

161.16 g/mol |

IUPAC名 |

N-phenyl-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C8H7N3O/c1-2-4-7(5-3-1)10-8-11-9-6-12-8/h1-6H,(H,10,11) |

InChIキー |

OTIGSQDCBPRVEE-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)NC2=NN=CO2 |

製品の起源 |

United States |

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the 1,3,4-Oxadiazole (B1194373) Ring System

The formation of the 1,3,4-oxadiazole ring is the critical step in the synthesis of N-Phenyl-1,3,4-oxadiazol-2-amine. Various strategies have been developed, primarily involving cyclization reactions of hydrazide derivatives and oxidative cyclization approaches.

Cyclization Reactions of Hydrazides

Hydrazides are versatile precursors for the synthesis of 1,3,4-oxadiazoles. Their reaction with various one-carbon electrophiles, followed by cyclization, is a common and effective strategy.

The reaction of acid hydrazides with acid chlorides is a classical method for the formation of 2,5-disubstituted 1,3,4-oxadiazoles. nih.govnahrainuniv.edu.iq Generally, this involves the initial formation of an N,N'-diacylhydrazine, which then undergoes cyclodehydration. While this method is more commonly employed for introducing alkyl or aryl groups at the 2-position, modifications can allow for the synthesis of N-substituted amino-oxadiazoles. For instance, the reaction of arylhydrazines with acid chlorides under mild conditions has been reported to yield 1,3,4-oxadiazole derivatives. openmedicinalchemistryjournal.com

A related approach involves the acylation of a pre-formed 2-amino-1,3,4-oxadiazole. For example, 5-aryl-1,3,4-oxadiazole-2-amines can be reacted with chloroacetyl chloride to yield 2-chloro-N-(5-aryl- Current time information in Bangalore, IN.jchemrev.comresearchgate.netoxadiazol-2-yl)-acetamides. pensoft.net This demonstrates the reactivity of the 2-amino group, which can be a handle for further functionalization.

A one-pot protocol for the preparation of 2,5-disubstituted-1,3,4-oxadiazoles involves the condensation of monoaryl hydrazides with acid chlorides in hexamethylphosphoramide (B148902) (HMPA) under microwave heating, which proceeds rapidly and in good to excellent yields without the need for an acid catalyst or dehydrating agent. jchemrev.com

| Reactants | Reagents & Conditions | Product | Yield (%) | Reference |

| Monoaryl hydrazides, Acid chlorides | HMPA, Microwave | 2,5-disubstituted-1,3,4-oxadiazoles | Good to Excellent | jchemrev.com |

| Arylhydrazines, Acid chlorides | DMF or DMSO, triethylamine | 1,3,4-oxadiazole derivatives | 33-60 | openmedicinalchemistryjournal.com |

| 5-aryl-1,3,4-oxadiazole-2-amines, Chloroacetyl chloride | Dioxane | 2-chloro-N-(5-aryl- Current time information in Bangalore, IN.jchemrev.comresearchgate.netoxadiazol-2-yl)-acetamides | 90-91 | pensoft.net |

A highly effective method for the direct synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the cyclization of acid hydrazides with cyanogen (B1215507) bromide (BrCN). nih.govresearchgate.netijper.org This reaction provides a straightforward route to the desired 2-amino functionality.

The general procedure involves refluxing a solution of the appropriate acid hydrazide and cyanogen bromide in a suitable solvent, such as methanol (B129727). nih.gov For instance, the reaction of 2-phenoxybenzoic acid hydrazide with cyanogen bromide in refluxing methanol yields 5-(2-phenoxyphenyl)-1,3,4-oxadiazol-2-amine in good yield. nih.gov This method is also applicable to the synthesis of a variety of other 5-substituted-2-amino-1,3,4-oxadiazoles. researchgate.net

| Acid Hydrazide | Reagents & Conditions | Product | Yield (%) | Reference |

| 2-Phenoxybenzoic acid hydrazide | Cyanogen bromide, Methanol, Reflux | 5-(2-Phenoxyphenyl)-1,3,4-oxadiazol-2-amine | 80 | nih.gov |

| 4-Methyl coumarinyl-7-oxyacetic hydrazide | Cyanogen bromide, Methanol, Reflux | 4-Methyl-7-(5-amino-1,3,4-oxadiazo-2-yl methoxy) coumarin | - | |

| Nitroindole-2-carbohydrazides | Cyanogen bromide | 5-(4-/6-/7-nitro-1H-indol-2-yl)-1,3,4-oxadiazol-2-amine | - | researchgate.net |

The cyclodehydration of acyclic N,N'-diacylhydrazines is a fundamental and widely used method for constructing the 1,3,4-oxadiazole ring. tandfonline.comresearchgate.netnih.gov This approach typically leads to 2,5-disubstituted 1,3,4-oxadiazoles where the substituents are derived from the acyl groups of the starting diacylhydrazine. researchgate.net

To synthesize this compound derivatives via this route, a specific N,N'-diacylhydrazine precursor is required. A notable example is the synthesis of 5-((naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine. This is achieved by heating 2-[(naphthalen-2-yloxy)acetyl]-N-phenylhydrazine carboxamide in ethanol (B145695) in the presence of sodium hydroxide (B78521) and iodine in potassium iodide. jchemrev.comjchemrev.com In this case, the N-phenylhydrazine carboxamide moiety serves as the precursor to the N-phenylamino group at the 2-position of the oxadiazole ring.

Various dehydrating agents can be employed for the cyclization of N,N'-diacylhydrazines, including phosphorus oxychloride, thionyl chloride, and triflic anhydride. nih.govresearchgate.net

| N,N'-Diacylhydrazine Precursor | Reagents & Conditions | Product | Yield (%) | Reference |

| 2-[(Naphthalen-2-yloxy)acetyl]-N-phenylhydrazine carboxamide | NaOH, I2, KI, Ethanol, Heat | 5-((Naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine | Reasonable | jchemrev.comjchemrev.com |

| N,N'-Diacylhydrazines | Palladium(0), Benzoic anhydride | 2,5-Disubstituted-1,3,4-oxadiazoles | - | tandfonline.com |

| N,N'-Diacylhydrazines | Thionyl chloride | 2,5-Disubstituted-1,3,4-oxadiazoles | - | researchgate.net |

Oxidative Cyclization Approaches

Oxidative cyclization methods provide an alternative strategy for the formation of the 1,3,4-oxadiazole ring, often starting from precursors that are readily available.

A powerful and versatile method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is the iodine-mediated oxidative cyclization of semicarbazones. jchemrev.com Semicarbazones are typically prepared by the condensation of an aldehyde with semicarbazide (B1199961).

This transition-metal-free sequential process is compatible with a wide range of aldehydes, including aromatic, aliphatic, and cinnamic aldehydes. jchemrev.com The use of potassium carbonate and a catalytic amount of molecular iodine can effectively cyclize semicarbazones into the corresponding 1,3,4-oxadiazoles. researchgate.net

For the synthesis of N-phenyl substituted derivatives, a 4-phenylsemicarbazide (B1584512) can be used as the starting material. An efficient one-pot method has been developed for the synthesis of 5-amino-2-benzoyl-1,3,4-oxadiazoles via the I2/DMSO promoted oxidative cyclization of 4-phenylsemicarbazide with (het)aryl methyl ketones under mild conditions. researchgate.net This reaction proceeds smoothly with a variety of methyl ketones containing different functional groups. researchgate.net

| Starting Materials | Reagents & Conditions | Product | Yield (%) | Reference |

| Aldehydes, Semicarbazide | I2, K2CO3 | 2-Amino-5-substituted-1,3,4-oxadiazoles | - | researchgate.net |

| 4-Phenylsemicarbazide, (Het)aryl methyl ketones | I2, DMSO | 5-Amino-2-benzoyl-1,3,4-oxadiazoles | Moderate | researchgate.net |

| Aldehydes, Semicarbazide | I2 | 2-Amino-substituted 1,3,4-oxadiazoles | - | jchemrev.com |

Multi-Component Reactions and Domino Processes

Multi-component reactions (MCRs) and domino processes offer efficient and atom-economical pathways for the synthesis of complex molecules from simple starting materials in a single step, avoiding the isolation of intermediates.

A notable example of a domino reaction for the synthesis of N-substituted 2-amino-1,3,4-oxadiazoles involves a Smiles rearrangement. researchgate.netscilit.com This multicomponent reaction utilizes various hydrazides to produce the target compounds in excellent yields. The key step is the Smiles rearrangement of a thiazolidinone intermediate, which leads to the formation of a carbodiimide (B86325). This intermediate then undergoes amide-imidic acid tautomerism followed by cyclization to furnish the 2-amino-1,3,4-oxadiazole ring system. researchgate.net This protocol is valued for its broad applicability and high efficiency. researchgate.net

Synthesis of this compound and its N-Substituted Analogues

The synthesis of the specific compound this compound and its derivatives often follows the general synthetic principles outlined above. For instance, the oxidative cyclization of 1-acyl-4-phenylthiosemicarbazides is a direct route. nih.govmdpi.com An example is the synthesis of 5-((naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine from its corresponding acylthiosemicarbazide precursor. nih.govjchemrev.comresearchgate.net Another approach involves the reaction of an appropriate acid hydrazide with phenyl isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized. researchgate.net

Derivatization at the Oxadiazole Ring System

The 2-amino group of the this compound scaffold provides a reactive handle for further derivatization, allowing for the synthesis of a wide array of analogues. Acylation of the exocyclic amino group is a common strategy to introduce diverse functionalities.

This can be achieved by reacting the parent 2-amino-1,3,4-oxadiazole with various acylating agents such as acid chlorides or anhydrides in the presence of a base. asianpubs.orgd-nb.info For example, new N-acylated derivatives of 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine were synthesized by acetylation using different symmetrical anhydrides. asianpubs.org Similarly, the amino group of 2-amino-1,3,4-oxadiazoles can be acylated with acid chlorides like chloroacetyl chloride, which can then be used for further coupling reactions. d-nb.info This derivatization is crucial for exploring the structure-activity relationships of this class of compounds.

| Parent Compound | Reagent | Product | Reference |

| 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine | Symmetrical anhydrides | N-acetylated derivatives | asianpubs.org |

| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | Chloroacetyl chloride, K₂CO₃ | N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-2-chloroacetamide | d-nb.info |

| 2-amino-5-phenyl-1,3,4-oxadiazole | 5-chlorothiophene-2-carbonyl chloride | 5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | afasci.com |

Metal-Assisted and Catalyzed Synthetic Routes

The use of metal catalysts and mediators has provided efficient and alternative pathways for the synthesis of 1,3,4-oxadiazole derivatives, often under milder reaction conditions.

Cobalt(II) has emerged as a useful and abundant alternative to expensive noble metals in catalyzing the synthesis of 1,3,4-oxadiazole derivatives. A cobalt(II)-mediated three-component synthesis has been developed, which involves the reaction of sulfonyl azides, N-isocyaniminotriphenylphosphorane (NIITP), and carboxylic acids. Using cobalt(II) chloride (CoCl2) as a mediator in acetonitrile (B52724) at 60 °C, 5-substituted-N-sulfonyl-1,3,4-oxadiazol-2(3H)-imines were obtained in yields ranging from 22–82%.

Another innovative approach is the photoredox/cobalt-catalyzed cascade oxidative synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net This eco-friendly method employs an organo-acridinium photocatalyst and a cobaloxime catalyst under visible light irradiation, transforming various acylhydrazones into the corresponding 1,3,4-oxadiazole products in up to 96% yield, with hydrogen gas as the only byproduct. researchgate.net This method is notable for its mild reaction conditions and lack of external oxidants. researchgate.net

| Starting Materials | Catalyst/Mediator and Conditions | Product Type | Yield |

|---|---|---|---|

| Sulfonyl azides, NIITP, Carboxylic acids | CoCl2, MeCN, 60°C | 5-substituted-N-sulfonyl-1,3,4-oxadiazol-2(3H)-imines | 22-82% |

| Acylhydrazones | Organo acridinium (B8443388) photocatalyst, Cobaloxime catalyst, visible light | 2,5-disubstituted 1,3,4-oxadiazoles | Up to 96% researchgate.net |

Manganese(II) has also been utilized to assist in the synthesis of this compound derivatives. The compound N-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine was prepared through the cyclization of nicotinoyl-N-phenyl hydrazine (B178648) carbothioamide, catalyzed by manganese(II) acetate. jchemrev.com The resulting compound was characterized using various spectroscopic and analytical techniques, including UV-Vis, IR, NMR, elemental analyses, and single-crystal X-ray data. jchemrev.com This method highlights the utility of manganese(II) in facilitating the formation of the 1,3,4-oxadiazole ring. researchgate.netjchemrev.com

Ultrasound-Assisted Synthesis Protocols

Ultrasound-assisted synthesis has been recognized as a green and efficient methodology in chemical synthesis, offering significant advantages such as reduced reaction times, improved yields, and milder operating conditions. researchgate.net This technique has been successfully applied to the synthesis of 2-amino-1,3,4-oxadiazole derivatives, which are structurally related to this compound.

One prominent ultrasound-assisted method involves the reaction of various hydrazides with cyanogen bromide. mdpi.comresearchgate.netsemanticscholar.org In a typical procedure, a hydrazide is treated with an equimolar amount of cyanogen bromide in a solvent like ethanol, with a base such as potassium bicarbonate. mdpi.comresearchgate.net The application of ultrasound irradiation at a controlled temperature (e.g., 50 °C) dramatically accelerates the reaction, leading to the formation of the desired 5-substituted-1,3,4-oxadiazol-2-amines in high yields, often between 81% and 93%. researchgate.netsemanticscholar.org The base plays a crucial role in neutralizing the hydrogen bromide byproduct, preventing it from reacting with the starting hydrazide. mdpi.comresearchgate.net Compared to conventional heating which can take several hours, the ultrasound-assisted approach often reduces the reaction time to 2.5 to 7 hours. researchgate.net

Another effective use of sonication is in the preparation of 5-substituted-1,3,4-oxadiazole-2-thiols. nih.govbohrium.com This protocol involves the reaction of aryl hydrazides with carbon disulfide, assisted by ultrasound. nih.gov This green chemistry approach can be performed with a minimal amount of solvent and without the need for acidic or basic catalysts, resulting in good to excellent yields of the thiol derivatives under simple workup conditions. nih.govbohrium.com The power of ultrasound facilitates the formation of high-energy intermediates, thereby enhancing reaction rates. nih.gov

The benefits of using ultrasound are clearly demonstrated when comparing it to traditional synthetic methods. The cavitation effect generated by high-frequency sound waves creates localized zones of high pressure and temperature, which accelerates the chemical transformations. researchgate.net

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of 5-phenyl-1,3,4-oxadiazol-2-amine

| Entry | Method | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Stirring | - | Room Temp. | 3 | - | researchgate.net |

| 2 | Stirring | - | 60 | 9 | 68% | researchgate.net |

| 3 | Reflux | - | Reflux | 7 | 72% | researchgate.net |

| 4 | Reflux | KHCO₃ | Reflux | 5 | 81% | researchgate.net |

| 5 | Ultrasound | KHCO₃ | 50 | 3.5 | 92% | researchgate.net |

Mechanistic Investigations of 1,3,4-Oxadiazole Formation

The formation of the 1,3,4-oxadiazole ring is most commonly achieved through the oxidative cyclization of aldehyde- or ketone-derived semicarbazones or N-acylhydrazones. This transformation is a cornerstone for synthesizing a wide array of 2,5-disubstituted 1,3,4-oxadiazoles.

Proposed Reaction Intermediates and Transition States

The mechanism of 1,3,4-oxadiazole formation from the oxidative cyclization of semicarbazones is a well-studied process. The reaction is initiated by the oxidation of the semicarbazone. researchgate.net An electrochemical approach, for instance, involves the loss of two electrons and two protons from the semicarbazone intermediate, leading to the formation of a nitrilimine-like species. researchgate.net

This highly reactive intermediate then undergoes an intramolecular cyclization. The lone pair of electrons on the oxygen atom of the carbonyl group attacks the electron-deficient carbon of the nitrilimine moiety. This step results in the formation of the five-membered ring characteristic of the 1,3,4-oxadiazole system. The stability of the resulting aromatic ring is a significant driving force for this cyclization process.

In the case of N-acylhydrazones, the reaction is believed to proceed via an initial condensation between an aldehyde and a hydrazide. organic-chemistry.org The resulting N-acylhydrazone then undergoes oxidative cyclization. organic-chemistry.orgresearchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to probe the reaction pathways. researchgate.net These studies suggest that the process can involve pathways with or without a single electron transfer (SET) step, and the energetic profiles for both are often nearly identical. researchgate.net The transition state for the cyclization step involves the formation of the C-O bond, leading to a dihydro-oxadiazole intermediate which then aromatizes to the final product. mpg.de Computational models help in understanding the influence of different substituents on the reaction center during the transition state. otterbein.eduotterbein.edu

Role of Oxidizing Agents in Cyclization

The selection of an oxidizing agent is critical for the successful oxidative cyclization of semicarbazones and N-acylhydrazones to form 1,3,4-oxadiazoles. A variety of oxidants have been utilized, each influencing the reaction conditions and outcomes. nih.gov

Iodine (I₂) is a frequently used, effective, and metal-free oxidizing agent for this transformation. organic-chemistry.orgnih.govorganic-chemistry.org It mediates the oxidative C-O bond formation, typically in the presence of a base like potassium carbonate. organic-chemistry.orgresearchgate.net The proposed mechanism suggests the formation of an iodide intermediate, which then undergoes an SN2'-type cyclization to form the oxadiazole ring. organic-chemistry.org This method is practical, scalable, and tolerates a wide range of functional groups. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Ceric Ammonium Nitrate (CAN) is another effective oxidant used for the cyclization of semicarbazones. asianpubs.org This method can be performed under solvent-free conditions, where the semicarbazone and CAN are ground together at room temperature. asianpubs.org

Hypervalent Iodine Reagents , such as o-iodoxybenzoic acid (IBX) and iodobenzene (B50100) diacetate, are known for their mild and environmentally benign nature. core.ac.ukresearchgate.net They are particularly effective in the cyclodesulfurization of acylthiosemicarbazides to form 2-amino-1,3,4-oxadiazoles. core.ac.uk The mechanism is thought to involve the initial nucleophilic attack of sulfur on the electrophilic iodine atom, leading to a carbodiimide intermediate which then cyclizes. core.ac.uk

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidant that promotes the cyclization of N-acylhydrazones, often in high yields and short reaction times. researchgate.netsemanticscholar.org Mechanistic studies suggest the reaction involves processes like cyclization and N-H bond cleavage through proton, hydride, or hydrogen atom transfer. researchgate.net

Other oxidizing agents that have been successfully employed include potassium permanganate (B83412) (KMnO₄), mercuric oxide (HgO), and chloramine-T. nih.gov The choice of oxidant depends on factors like substrate scope, reaction conditions, and safety considerations. nih.gov

Table 2: Common Oxidizing Agents in 1,3,4-Oxadiazole Synthesis

| Oxidizing Agent | Substrate | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Iodine (I₂) | N-Acylhydrazones | K₂CO₃, DMSO, 100°C | Metal-free, scalable, tolerates crude substrates | organic-chemistry.org |

| Ceric Ammonium Nitrate (CAN) | Semicarbazones | Solvent-free, grinding | Inexpensive, readily available | asianpubs.org |

| Hypervalent Iodine (e.g., IBX) | Acylthiosemicarbazides | Room Temperature | Mild, environmentally benign, efficient for desulfurization | core.ac.uk |

| DDQ | N-Acylhydrazones | Toluene, heat | High yields, relatively short reaction times | semanticscholar.org |

| Bromine (Br₂) in Acetic Acid | Semicarbazones | Acetic Acid | Frequently used classical method | nih.gov |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the constituent atoms.

The ¹H NMR spectrum of N-Phenyl-1,3,4-oxadiazol-2-amine and its derivatives typically exhibits characteristic signals for the aromatic protons and the amine proton. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the amine (NH) proton of a related compound, 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, appears as a singlet at approximately 11.60 ppm. nih.gov The protons of the phenyl group are observed as a multiplet in the range of 6.76–7.80 ppm. nih.gov For similar structures, the amine proton signal can be found between δ 10–13 ppm, while aromatic protons resonate between δ 7.2–8.0 ppm.

In another example, the ¹H NMR spectrum of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine shows the amino group protons at 7.622 ppm. d-nb.info The specific chemical shifts can vary depending on the solvent and the presence of other substituents on the phenyl or oxadiazole rings. For instance, the NH proton in N-acylated derivatives of 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine appears as a broad singlet that is exchangeable with D₂O. researchgate.net

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds

| Proton | Chemical Shift (ppm) | Solvent | Reference |

| Amine (NH) | ~11.60 | DMSO-d₆ | nih.gov |

| Phenyl (Ar-H) | 6.76-7.80 (multiplet) | DMSO-d₆ | nih.gov |

| Amine (NH) | 10-13 | Not Specified | |

| Aromatic (Ar-H) | 7.2-8.0 | Not Specified | |

| Amino (NH₂) | 7.622 | DMSO-d₆ | d-nb.info |

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, the carbons of the oxadiazole ring (C2 and C5) resonate at approximately 162.0 ppm and 161.3 ppm, respectively, in DMSO-d₆. nih.gov The phenyl carbon signals appear in the range of 120.6–145.2 ppm. nih.gov It is a common feature that the oxadiazole carbons in similar compounds appear in the region of δ 155–165 ppm.

In the case of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine, the two carbons of the oxadiazole ring are observed at 169.0 and 164.7 ppm. d-nb.info The specific chemical shifts of the oxadiazole and phenyl carbons can be influenced by the electronic effects of substituents.

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds

| Carbon | Chemical Shift (ppm) | Solvent | Reference |

| Oxadiazole C2 | ~162.0 | DMSO-d₆ | nih.gov |

| Oxadiazole C5 | ~161.3 | DMSO-d₆ | nih.gov |

| Phenyl Carbons | 120.6-145.2 | DMSO-d₆ | nih.gov |

| Oxadiazole Carbons | 155-165 | Not Specified | |

| Oxadiazole Carbons | 169.0, 164.7 | DMSO-d₆ | d-nb.info |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are employed to identify functional groups and study the electronic transitions within the molecule.

The IR spectrum of this compound derivatives shows characteristic absorption bands. A prominent band in the region of 3100–3300 cm⁻¹ is attributed to the N-H stretching vibration of the amine group. The C=N stretching vibration of the oxadiazole ring is typically observed in the range of 1600–1650 cm⁻¹. For 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, the IR spectrum (KBr) shows a ν(N–H) band at 3210 cm⁻¹ and a ν(C═N) band at 1605 cm⁻¹. nih.gov

UV-Vis spectroscopy reveals the electronic absorption properties of the compound. A study on 2-alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles showed absorption maxima (λ_max) at 204 nm and 286 nm in methanol (B129727). mdpi.com The specific absorption maxima can vary with the solvent and substitution pattern.

Interactive Data Table: Key IR and UV-Vis Data for this compound and Analogues

| Spectroscopic Feature | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment | Reference |

| IR: N-H Stretch | 3100-3300 | Amine N-H | |

| IR: C=N Stretch | 1600-1650 | Oxadiazole C=N | |

| IR: ν(N–H) | 3210 | Amine N-H | nih.gov |

| IR: ν(C═N) | 1605 | Oxadiazole C=N | nih.gov |

| UV-Vis: λ_max | 204, 286 | Electronic Transitions | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis

HRMS is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound and its derivatives, ESI-MS is often used to obtain the molecular ion peak, typically [M+H]⁺, which confirms the molecular formula. For instance, the calculated m/z for the protonated form of 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)aniline (C₂₃H₃₇N₃O+H⁺) is 372.3015, with the found value being 372.3009, confirming its composition. mdpi.com

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which should match the calculated values for the proposed molecular formula. For 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine (C₁₂H₉N₃O₂), the calculated elemental analysis is C 63.43%, H 3.99%, and N 18.49%. The found values were C 63.68%, H 4.05%, and N 18.61%, which are in close agreement. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a derivative, 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, reveals that the molecule is nearly planar. nih.gov The dihedral angle between the central oxadiazole ring and the pendant phenyl ring is 3.34°. nih.govresearchgate.net In another related structure, 5-((methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}methyl)-N-phenyl-1,3,4-oxadiazol-2-amine, the dihedral angle between the oxadiazole ring and the phenyl ring is significantly larger at 32.41°. iucr.org These variations in dihedral angles highlight the conformational flexibility of the N-phenyl group with respect to the oxadiazole core, which can be influenced by crystal packing forces and the presence of other substituents. In the crystal lattice of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, molecules form inversion dimers through intermolecular N—H···N hydrogen bonds. researchgate.net

Interactive Data Table: Selected Dihedral Angles from X-ray Crystallography

| Compound | Dihedral Angle (°) | Description | Reference |

| 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine | 3.34 | Oxadiazole ring and Phenyl ring | nih.govresearchgate.net |

| 5-((Methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}methyl)-N-phenyl-1,3,4-oxadiazol-2-amine | 32.41 | Oxadiazole ring and Phenyl ring | iucr.org |

| 5-(2-Methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine | 10.12 | Oxadiazole ring and Phenyl ring | researchgate.net |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For N-Phenyl-1,3,4-oxadiazol-2-amine and its derivatives, DFT calculations have been instrumental in elucidating a range of molecular properties. A common approach involves using the B3LYP functional with a 6-311++G(2d,2p) basis set. nahrainuniv.edu.iq

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For this compound, DFT calculations have been used to determine key bond lengths and angles. nahrainuniv.edu.iqnih.gov

The oxadiazole ring is found to be planar. nih.gov The phenyl ring is inclined with respect to the oxadiazole ring, with a dihedral angle of 13.42 (18)°. nih.gov In a related derivative, 5-(2-Methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, the dihedral angle between the central oxadiazole ring and the pendant phenyl ring is reported to be 10.12 (11)°. scispace.com

Table 1: Selected Optimized Bond Lengths and Angles for this compound

| Parameter | Bond Length (Å) | Angle (°) |

| C=N (in oxadiazole) | 1.285 (3) - 1.289 (3) | |

| C-O (in oxadiazole) | 1.364 (3) - 1.369 (2) | |

| N-N (in oxadiazole) | 1.413 (3) | |

| C-N (amine) | 1.328 (3) | |

| C7—N1—N2 | 106.97 (18) | |

| C8—N2—N1 | 105.75 (19) |

Data sourced from crystallographic studies of C8H7N3O. nih.gov

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and modes of this compound and its derivatives. For the related compound 5-phenyl-1,3,4-oxadiazole-2-thiol, DFT calculations were combined with Pulay's scaled quantum mechanical force field methodology to assign the IR spectrum and predict the Raman spectrum. researchgate.net Similar studies on N-aryl-5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues have identified characteristic peaks, such as the N-H stretch between 3202–3297 cm⁻¹, the C=N stretch at 1526–1597 cm⁻¹, and the C-O-C (oxadiazole) stretch at 1142–1194 cm⁻¹. tandfonline.com

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity and electronic properties. scirp.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), indicates the molecule's stability and reactivity. tandfonline.com A smaller gap suggests higher reactivity. tandfonline.com

For a series of 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues, DFT calculations were used to determine their HOMO-LUMO energies. tandfonline.com The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. tandfonline.comscirp.org For N-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine, the HOMO-LUMO energy gap was calculated to be 3.259 eV, indicating it is a soft, stable, and reactive molecule. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Derivative

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| N-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine | Value not specified | Value not specified | 3.259 |

Data for N-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.net The MEP surface is typically color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For a series of 1,3,4-oxadiazole (B1194373) derivatives, MEP maps showed negative potential over the electronegative nitrogen atoms of the oxadiazole ring, indicating these as sites of repulsion for nucleophiles. nahrainuniv.edu.iq Conversely, carbon and hydrogen atoms generally showed positive potential, marking them as sites of attraction for nucleophiles. nahrainuniv.edu.iq In derivatives with an amino group, a blue color on the NH2 group indicates its electrophilic character. nahrainuniv.edu.iq DFT calculations on N-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine also utilized MEP to identify electrophilic and nucleophilic sites. researchgate.net

DFT studies are also employed to elucidate reaction mechanisms. For the synthesis of N-substituted 2-amino-1,3,4-oxadiazoles, DFT studies were performed to affirm that a carbodiimide (B86325) is a crucial intermediate in the conversion of a thiazolidinone to the oxadiazole via a Smiles rearrangement. acs.org The synthesis of various 5-phenyl-1,3,4-oxadiazole-2-amine derivatives often involves the oxidative cyclization of corresponding hydrazones. nih.gov

Conformational Analysis and Potential Energy Surfaces (PES)

Conformational analysis helps in understanding the different spatial arrangements of a molecule and their relative energies. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. For a Mannich base derived from 5-phenyl-1,3,4-oxadiazole-2-thione, a conformational search on the PES was carried out to identify minimum energy structures and the barriers for conformational interconversion. researchgate.net This was achieved by varying specific torsion angles and calculating the energy at each point. researchgate.net

Molecular Interactions and Binding Affinity Studies (Computational Modeling)

Computational modeling, particularly molecular docking and dynamics simulations, serves as a powerful tool to elucidate the binding modes and affinities of this compound derivatives with various biological targets. These studies provide crucial insights into the structure-activity relationships that govern their pharmacological effects.

Molecular docking studies have been instrumental in identifying and optimizing N-aryl-1,3,4-oxadiazol-2-amine analogues as inhibitors for a range of therapeutic targets, including those relevant to cancer and infectious diseases. These in silico analyses predict the preferred orientation of a ligand when bound to a target, estimating the binding affinity through scoring functions.

For instance, derivatives of this scaffold have been investigated as potential anticancer agents by targeting key proteins involved in cancer progression. In a study targeting tubulin, a crucial protein for cell division, the derivative 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine demonstrated a strong binding affinity with a docking score of -7.295 kcal/mol. tandfonline.comtandfonline.com This interaction was stabilized by a hydrogen bond with the Ala317 residue in the colchicine (B1669291) binding site of tubulin. tandfonline.comtandfonline.com Another analogue, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, also targeting tubulin, showed an even more favorable docking score of -8.144 kcal/mol, interacting with the Lys352 residue through a π-cation interaction. acs.org

The scaffold has also been explored for its potential as an inhibitor of Epidermal Growth Factor Receptor (EGFR), a target in many cancer therapies. eurekaselect.combenthamdirect.comresearchgate.net Similarly, molecular docking has been used to evaluate derivatives against cyclooxygenase (COX) enzymes, with certain compounds showing a high potential to bind to both COX-1 and COX-2. bibliotekanauki.pl

In the context of antimicrobial research, this compound derivatives have been modeled against bacterial enzymes. Fluoroquinolone-oxadiazole hybrids were docked against the active site of topoisomerase-IV from S. pneumoniae. nih.gov The most active compounds exhibited binding energies of -6.41 and -6.97 kcal/mol, forming significant hydrogen bonds with residues such as Asp83 and Ser80. nih.gov Other studies have shown that N-acylated derivatives have a strong binding affinity for Mtb MurB, a key enzyme in mycobacterial cell wall synthesis, with docking scores as low as -10.98 kcal/mol. researchgate.netasianpubs.org

These computational analyses consistently highlight that the interactions are typically driven by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking or π-cation interactions between the oxadiazole core, its phenyl substituents, and the amino acid residues within the target's binding pocket.

Table 1: Ligand-Target Interaction Analysis of this compound Derivatives

| Derivative | Target Protein | Binding Affinity (Docking Score/Energy) | Key Interacting Residues |

| 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine | Tubulin (PDB: 1AS0) | -7.295 kcal/mol | Ala317 (H-bond) |

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | Tubulin | -8.144 kcal/mol | Lys352 (π-cation) |

| Fluoroquinolone-oxadiazole hybrid (6d) | Topoisomerase-IV (PDB: 4KPE) | -6.41 kcal/mol | Asp83, Ser80, Arg87, Ala84 |

| Fluoroquinolone-oxadiazole hybrid (6b) | Topoisomerase-IV (PDB: 4KPE) | -6.97 kcal/mol | Asp83, Ser80, Arg87, Ala84 |

| N-Acylated 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine (6f) | Mtb MurB (PDB: 5JZX) | -10.98 kcal/mol | Not Specified |

| N-Acylated 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine (6b) | Mtb MurB (PDB: 5JZX) | -10.52 kcal/mol | Not Specified |

| 5-(1H-indol-3-yl)-N-(2-nitrophenyl)-1,3,4-oxadiazol-2-amine (8a) | Bcl-2 | Not Specified | Not Specified |

Non-covalent interactions (NCI) play a pivotal role in the molecular packing of crystalline solids and are fundamental to understanding ligand-receptor binding. Hirshfeld surface analysis is a computational method used to visualize and quantify these intermolecular interactions within a crystal. This technique maps the electron distribution to partition crystal space into molecular volumes, allowing for a detailed examination of close contacts between neighboring molecules.

For derivatives of this compound, Hirshfeld surface analysis has been employed to deconstruct the crystal packing into constituent intermolecular interactions. dntb.gov.uaiucr.org These analyses generate two-dimensional fingerprint plots that summarize the types and relative contributions of different non-covalent contacts.

A study on 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole revealed that the crystal structure is dominated by several key interactions. dntb.gov.ua The most significant contributions to the Hirshfeld surface were from H···H contacts (47.1%), which represent van der Waals forces. dntb.gov.uaiucr.org Other important interactions included Cl···H/H···Cl (10.8%), O···H/H···O (7.4%), and N···H/H···N (6.7%), indicating the presence of hydrogen bonding and other polar contacts that stabilize the crystal lattice. dntb.gov.uaiucr.org

Similarly, analysis of 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one showed that H···H (19.5%), N···H (17.3%), C···H (15.5%), Br···H (11.7%), and O···H (11.0%) interactions were the most important for the packing. iucr.org For other related oxadiazole structures, H···H interactions consistently account for the largest percentage of contacts, often followed by C···H/H···C and O···H/H···O interactions. nih.govbohrium.com

NCI calculations, often used alongside Hirshfeld analysis, further characterize the nature of these interactions, confirming that reversible dipole-dipole forces and π-π stacking involving the oxadiazole and adjacent aromatic rings are key features. researchgate.netnih.govsemanticscholar.org The low electron density and positive Laplacian values at the bond critical points for these contacts are typical for non-covalent interactions. nih.gov These detailed analyses of intermolecular forces are crucial for understanding the solid-state properties of these compounds and for rationalizing their interactions within biological systems.

Table 2: Hirshfeld Surface Interaction Contributions for this compound and Related Derivatives

| Compound/Derivative | Interaction Type | Contribution (%) |

| 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole | H···H | 47.1% |

| Cl···H/H···Cl | 10.8% | |

| O···H/H···O | 7.4% | |

| N···H/H···N | 6.7% | |

| 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one | H···H | 19.5% |

| N···H | 17.3% | |

| C···H | 15.5% | |

| Br···H | 11.7% | |

| O···H | 11.0% | |

| N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl} derivative | H···H | 53.6% |

| C···H/H···C | 20.8% | |

| O···H/H···O | 17.7% |

Applications in Materials Science and Chemical Research

Utilization in Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Devices

The 1,3,4-oxadiazole (B1194373) core is inherently electron-deficient, making derivatives of N-Phenyl-1,3,4-oxadiazol-2-amine excellent candidates for use in organic light-emitting diodes (OLEDs). iucr.orgresearchgate.net These compounds often serve as electron-transporting and hole-blocking materials, facilitating efficient charge recombination within the emissive layer of the OLED, a crucial factor for high device performance. iucr.org The electron-withdrawing nature of the oxadiazole ring enhances the electron-conducting properties of these materials. iucr.orgresearchgate.netijrpr.com

The incorporation of different substituents on the phenyl ring or the amine group allows for the fine-tuning of the electronic and photophysical properties, such as the energy levels (HOMO/LUMO) and fluorescence quantum yield. researchgate.netijrpr.commdpi.com This tunability is essential for optimizing the performance of OLEDs and other optoelectronic devices. mdpi.comresearchgate.net For instance, the synthesis of highly-conjugated systems containing the 1,3,4-oxadiazole moiety linked to other aromatic scaffolds has led to materials with strong fluorescence emission and high quantum yields, which are desirable for bright and efficient displays. mdpi.com

Role as Laser Dyes, Optical Brighteners, and Scintillators

The luminescent properties of this compound derivatives also make them suitable for applications as laser dyes, optical brighteners, and scintillators. researchgate.netijrpr.commdpi.commdpi.comresearchgate.net Their ability to absorb ultraviolet light and re-emit it in the visible region of the spectrum is the fundamental principle behind their use as optical brighteners, which are used to make materials appear whiter and brighter.

In the context of laser dyes, the high fluorescence quantum yield and photostability of certain oxadiazole derivatives are critical. researchgate.netijrpr.commdpi.com These compounds can be incorporated into a suitable matrix to form a gain medium that can amplify light at specific wavelengths. As scintillators, these materials can detect ionizing radiation by converting its energy into flashes of light, which can then be detected by a photodetector.

Incorporation into Functional Materials, e.g., Thermal Insulation Polymers

The high thermal and chemical stability of the 1,3,4-oxadiazole ring makes it a valuable component in the synthesis of heat-resistant polymers. researchgate.netmdpi.comresearchgate.net Polyoxadiazoles, polymers incorporating the oxadiazole moiety into their backbone, exhibit excellent thermal stability and are being explored for use as thermal insulation materials. ijrpr.commdpi.comresearchgate.net The rigid structure of the oxadiazole ring contributes to the high glass transition temperatures and thermal degradation resistance of these polymers. researchgate.net

Furthermore, the introduction of this compound as a monomer or additive can enhance the properties of existing polymers, imparting improved thermal stability and other desirable characteristics. mdpi.comresearchgate.net

Applications in Catalysis and Sensing Technologies

The nitrogen atoms within the 1,3,4-oxadiazole ring and the amine substituent of this compound can act as coordination sites for metal ions. This property has led to the investigation of its derivatives as ligands in catalysis. For example, Lewis acid catalyzed reactions have been successfully carried out using related oxadiazole derivatives.

In the realm of sensing technologies, the fluorescence of this compound derivatives can be modulated by the presence of specific analytes. This has led to the development of fluorescent chemosensors for the detection of various species, including metal cations and electron-deficient nitro-aromatic compounds, which are components of many explosives. nih.gov The interaction between the sensor molecule and the analyte causes a change in the fluorescence intensity, providing a detectable signal. nih.gov

Design and Development of Chemical Probes for Biological Systems Research

The structural scaffold of this compound is also a valuable platform for the design and synthesis of chemical probes for studying biological systems. By attaching specific recognition elements or reporter groups, researchers can create molecules that selectively interact with biological targets such as enzymes or receptors.

For instance, derivatives have been designed as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases. mdpi.com Molecular docking studies have helped to understand the interactions between these compounds and the active sites of the enzymes. mdpi.com Furthermore, some derivatives have shown potential as anticancer agents, with their activity being investigated through various biological assays and computational modeling. nih.govacs.orgnih.gov

Use as Synthetic Intermediates and Building Blocks for Complex Molecular Architectures

This compound serves as a versatile synthetic intermediate for the construction of more complex molecules. The amine group can be readily functionalized through various chemical reactions, allowing for the introduction of a wide range of substituents. mdpi.comresearchgate.net This enables the synthesis of a diverse library of compounds with tailored properties for specific applications.

The oxadiazole ring itself is typically formed through cyclization reactions of precursors like semicarbazides or acylthiosemicarbazides. mdpi.com Various synthetic methodologies, including one-pot syntheses and microwave-assisted reactions, have been developed to efficiently produce this compound and its derivatives. researchgate.netmdpi.com These compounds can then be used as building blocks in the synthesis of larger, more complex molecular architectures with applications in medicine, materials science, and beyond. mdpi.comijper.org

Q & A

Q. What are the established synthetic methodologies for preparing N-phenyl-1,3,4-oxadiazol-2-amine derivatives?

this compound derivatives are commonly synthesized via cyclization reactions. A robust method involves treating acylthiosemicarbazides with iodine in the presence of NaOH and KI as oxidizing agents. For example, 5-((naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine was synthesized in 62% yield using this approach . Another method utilizes semi-carbazides cyclized with isocyanates under tosyl chloride/pyridine conditions, enabling diverse substituent incorporation . Key steps include refluxing in ethanol, optimizing reaction time (e.g., 4 hours), and purification via column chromatography or recrystallization .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard. For instance, 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine crystallizes in a monoclinic system (space group P21/n) with unit cell parameters a = 13.195 Å, b = 5.6162 Å, c = 14.958 Å, and β = 107.00° . SHELXL software refines structures using anisotropic displacement parameters, achieving R factors < 0.05 . Complementary techniques include IR (to confirm NH/CN stretches) and NMR (to verify substituent positions). For example, NH protons in oxadiazole derivatives appear as broad singlets near δ 7.05 ppm in ^1H NMR .

Q. What analytical techniques are critical for purity assessment and functional group identification?

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, with recrystallization (e.g., from methanol) ensuring final purity .

- Spectroscopy :

- IR : Detects NH (~3200 cm⁻¹) and C=N (~1560–1460 cm⁻¹) stretches .

- NMR : ^1H and ^13C NMR confirm aryl substituents and amine protons .

- Mass spectrometry : High-resolution MS validates molecular weights (e.g., m/z 227.22 for C₁₂H₉N₃O₂) .

Advanced Research Questions

Q. How do substituents on the oxadiazole ring influence biological activity?

Substituents dictate electronic and steric interactions with biological targets. For example:

- Anticancer activity : N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed potent activity against melanoma (MDA-MB-435) and leukemia (K-562) cell lines, with growth inhibition <20% .

- Antimicrobial activity : Chlorophenyl substituents enhance interactions with bacterial enzymes, as seen in N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide .

- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., CF₃) improve oxidative stability in iridium complexes for OLEDs .

Q. What challenges arise in crystallographic refinement of this compound derivatives?

- Disorder : Methyl or phenyl groups may exhibit positional disorder, requiring ISOR restraints and EADP constraints in SHELXL .

- Hydrogen bonding : N–H⋯N interactions form inversion dimers (e.g., R₂²(8) motifs), complicating hydrogen atom placement .

- Thermal motion : High Uiso values for flexible substituents (e.g., methoxy groups) necessitate anisotropic refinement .

Q. How can electronic properties of oxadiazole derivatives be exploited in material science?

1,3,4-Oxadiazoles act as electron-deficient moieties in optoelectronic devices. For example:

- OLEDs : Iridium complexes with CF₃-substituted oxadiazole ligands exhibit enhanced electroluminescence due to improved electron mobility .

- LEDs : Oxadiazole-based polymers show high electron conductivity (10⁻⁴ S/cm) and low turn-on voltages (3.2 V) .

Methodological Considerations

Q. How to resolve contradictions in reported biological activity data?

- Assay variability : Standardize protocols (e.g., NCI-60 panel for anticancer screening ).

- Structural nuances : Compare substituent effects (e.g., methoxy vs. hydroxyl groups) using multivariate analysis .

- Crystallographic validation : Ensure active conformations match crystal structures (e.g., planar oxadiazole rings vs. twisted bioactive poses) .

Q. What computational tools complement experimental studies?

- Molecular docking : AutoDock Vina predicts binding modes to targets like EGFR or DNA gyrase .

- DFT calculations : Gaussian09 calculates HOMO-LUMO gaps to correlate electronic properties with bioactivity .

- Crystal packing analysis : Mercury software visualizes π-π stacking (e.g., 3.29 Å for Cg2⋯Cg2 interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。